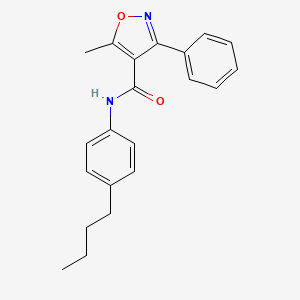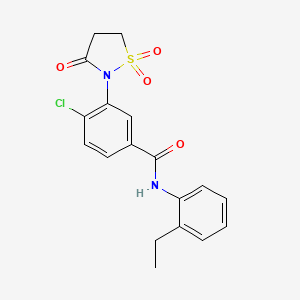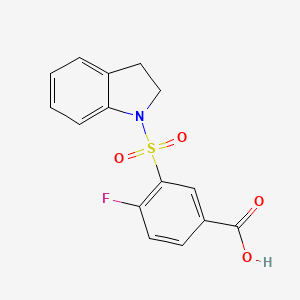![molecular formula C13H20BrNO2 B5049568 1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B5049568.png)
1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol is an organic compound that features a bromophenyl group, a hydroxypropyl group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol typically involves the reaction of 2-bromobenzyl chloride with 2-amino-1-propanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-amino-1-propanol attacks the electrophilic carbon of the 2-bromobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH), DMF (Dimethylformamide).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Hydroxyethyl)amino]propan-2-ol: Similar structure but lacks the bromophenyl group.
1-[(2-Hydroxypropyl)amino]propan-2-ol: Similar structure but lacks the bromophenyl group.
1-[(2-Hydroxyethyl)amino]ethanol: Similar structure but with a shorter carbon chain.
Uniqueness
1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2/c1-10(16)7-15(8-11(2)17)9-12-5-3-4-6-13(12)14/h3-6,10-11,16-17H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWCQYGMXQINLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1Br)CC(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenothiazin-10-ylethanone](/img/structure/B5049500.png)
![N,N-diethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5049508.png)
![3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5049512.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B5049519.png)
![1-Tert-butyl-4-[5-(4-tert-butylphenoxy)pentoxy]benzene](/img/structure/B5049524.png)
![2-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5049533.png)


![3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5049580.png)
![Morpholin-4-yl-[3-[1-(3-propan-2-yl-1,2-oxazole-5-carbonyl)piperidin-4-yl]oxyphenyl]methanone](/img/structure/B5049582.png)
![Benzyl {[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B5049588.png)
![N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide](/img/structure/B5049593.png)
![N-[4-methyl-5-(4-morpholinylsulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5049607.png)

